molecular formula C15H15NO4 B5732830 2-Methoxy-3-morpholinonaphthalene-1,4-dione CAS No. 128937-74-6

2-Methoxy-3-morpholinonaphthalene-1,4-dione

Cat. No.: B5732830
CAS No.: 128937-74-6
M. Wt: 273.28 g/mol
InChI Key: WUTXIXPBNDXIEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-morpholinonaphthalene-1,4-dione typically involves the reaction of 2-methoxy-1,4-naphthoquinone with morpholine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-morpholinonaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have their own unique properties and applications .

Scientific Research Applications

2-Methoxy-3-morpholinonaphthalene-1,4-dione has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other naphthoquinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-3-morpholinonaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can disrupt cellular processes by interfering with electron transport chains, leading to the generation of reactive oxygen species (ROS) and subsequent cell damage. It may also interact with specific enzymes and proteins, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-morpholinonaphthalene-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-3-morpholin-4-ylnaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-15-12(16-6-8-20-9-7-16)13(17)10-4-2-3-5-11(10)14(15)18/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTXIXPBNDXIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C2=CC=CC=C2C1=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354756
Record name 1,4-Naphthalenedione, 2-methoxy-3-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128937-74-6
Record name 1,4-Naphthalenedione, 2-methoxy-3-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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